Oxypeucedanin Hydrate

Description

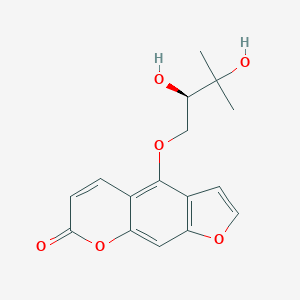

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWFWDOPJISUOK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949318 | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2643-85-8, 24724-52-5 | |

| Record name | (+)-Oxypeucedanin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxypeucedanin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxypeucedanin Hydrate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a linear furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a naturally occurring secondary metabolite, it is biosynthesized by a variety of plant species and plays a role in their defense mechanisms.[1] This technical guide provides an in-depth overview of the natural sources, geographical distribution, and isolation methodologies for oxypeucedanin hydrate, tailored for professionals in research and drug development. The guide further delves into the known signaling pathways modulated by this compound, offering a foundation for future therapeutic exploration.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[2][3] These families are known for their rich phytochemical profiles, often characterized by the presence of various coumarin (B35378) derivatives.

Major Plant Genera

Extensive phytochemical studies have identified several key genera as significant sources of this compound:

-

Angelica : Species within this genus, such as Angelica dahurica, Angelica archangelica, and Angelica japonica, are well-documented as rich sources of this compound.[4] The roots of Angelica dahurica are noted to be one of the richest natural sources of this compound.[5][6]

-

Prangos : Various Prangos species, including Prangos pabularia and Prangos ferulacea, have been shown to contain significant amounts of this compound.[7][8]

-

Ferulago : This genus, with species like Ferulago subvelutina, also contributes to the natural availability of this compound.

-

Peucedanum : Peucedanum ostruthium (Masterwort) is another notable source within the Apiaceae family.[9][10][11]

-

Citrus : Within the Rutaceae family, various Citrus species are known to produce this compound, often found in the peels of the fruit.[1]

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data from various studies.

| Plant Family | Species | Plant Part | Extraction Method | This compound Content | Reference |

| Apiaceae | Angelica dahurica | Roots | Ionic Liquid Extraction | 98.06% (yield) | [12][13][14] |

| Prangos pabularia | Roots | Dichloromethane:Methanol (1:1) Extraction followed by HPLC | 0.368% (w/w) | [8][15][16] | |

| Peucedanum ostruthium | Rhizomes | Dichloromethane Extraction followed by HPLC-DAD-MS | 1.58 - 25.05 mg/g | [6] | |

| Angelica archangelica | Fruits | Ethyl Acetate (B1210297) Extraction | 0.35 mg/g | [17][18] | |

| Rutaceae | Citrus spp. | Peel | Not specified | Traces to significant amounts | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic method is crucial for achieving high purity and yield.

General Isolation Protocol

A general workflow for the isolation of furanocoumarins, including this compound, from plant material is outlined below. This protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific plant matrix and available resources.[19][20][21]

1. Plant Material Preparation:

-

The selected plant material (e.g., roots, rhizomes, fruits) should be air-dried or freeze-dried to remove moisture.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Maceration: The powdered plant material is soaked in an appropriate organic solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, continuously passing a heated solvent over the plant material.

-

Modern Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be employed to enhance extraction efficiency and reduce extraction time.

3. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to column chromatography for fractionation. Silica gel is a commonly used stationary phase.

-

Elution is typically performed using a gradient of non-polar to polar solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions rich in the target compound are combined and may be subjected to further purification steps such as preparative HPLC or recrystallization to obtain pure this compound.

Detailed Protocol: Ionic Liquid-Based Extraction from Angelica dahurica Roots

This protocol is based on a study by Wang et al. (2021) and offers a highly efficient method for the extraction of this compound.[12][13][14]

1. Materials:

-

Dried and powdered roots of Angelica dahurica.

-

Ionic Liquid: 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N).

-

Back-extraction solvent: 0.01 N HCl.

2. Optimal Extraction Conditions:

-

Solvent-to-Solid Ratio: 8:1 (mL of ionic liquid to g of plant material).

-

Temperature: 60 °C.

-

Time: 180 minutes.

3. Procedure:

-

Mix the powdered Angelica dahurica roots with [Bmim]Tf2N at the optimal ratio in a sealed vessel.

-

Heat the mixture at 60 °C for 180 minutes with continuous stirring.

-

After extraction, separate the ionic liquid phase containing the extracted compounds.

-

Perform back-extraction of this compound from the ionic liquid phase using 0.01 N HCl. This step allows for the recovery of the compound from the ionic liquid.

-

The final product can be further purified if necessary.

Under these optimized conditions, an extraction yield of 98.06% for this compound was achieved.[12][13][14]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.

Anti-inflammatory Activity: TLR4-MD2/NF-κB/MAPK Signaling Axis

Recent studies have elucidated the anti-inflammatory mechanism of this compound. It has been shown to alleviate inflammatory responses by directly targeting the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD2) complex. By binding to this complex, this compound inhibits the activation of downstream signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the TLR4-MD2 complex by this compound.

Anticancer Activity: p53-Dependent MDM2/p21 Signaling Pathway

In the context of cancer, oxypeucedanin has demonstrated antiproliferative effects. Studies suggest that it can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved, in part, through the activation of the p53 tumor suppressor protein. Activated p53 can then upregulate the expression of MDM2 and p21, leading to cell cycle arrest and apoptosis.

Caption: p53-dependent anticancer mechanism of Oxypeucedanin.

Interaction with P-Glycoprotein

This compound has been identified as a substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that plays a significant role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs.[1][7] This interaction suggests that this compound could potentially act as a P-gp inhibitor, although studies indicate the effect may be minimal.[1][7] This property is of interest in drug development as co-administration with P-gp substrates could potentially enhance their bioavailability.

Conclusion

This compound stands out as a promising natural compound with a well-defined distribution in the plant kingdom, particularly within the Apiaceae and Rutaceae families. The methodologies for its isolation are well-established, with modern techniques offering high efficiency and yield. The elucidation of its mechanisms of action, including its anti-inflammatory and anticancer properties through specific signaling pathways, provides a strong rationale for its further investigation as a lead compound in drug discovery and development. This guide serves as a foundational resource for researchers and scientists to navigate the complexities of sourcing, isolating, and understanding the biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound: A Natural Furanocoumarin as P-Glycoprotein Substrate | Scientific.Net [scientific.net]

- 8. Isolation, Cytotoxicity Evaluation and HPLC-Quantification of the Chemical Constituents from Prangos pabularia | PLOS One [journals.plos.org]

- 9. Collection - Identification and Quantification of Coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile and Rapid Isolation of this compound and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Facile and Rapid Isolation of this compound and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, Cytotoxicity Evaluation and HPLC-Quantification of the Chemical Constituents from Prangos pabularia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. e-lactancia.org [e-lactancia.org]

- 19. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

The Biosynthesis of Oxypeucedanin Hydrate in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a linear furanocoumarin found in various plant species, particularly within the Apiaceae and Rutaceae families, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of oxypeucedanin hydrate, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. While the initial stages of furanocoumarin biosynthesis are well-characterized, the terminal steps leading to this compound are less defined. This guide synthesizes the current knowledge, proposes a putative pathway for the final enzymatic transformations, and provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

Introduction to Furanocoumarin Biosynthesis

Furanocoumarins are a class of plant secondary metabolites characterized by a furan (B31954) ring fused to a coumarin (B35378) core.[1] Their biosynthesis originates from the phenylpropanoid pathway, a central route in the production of a wide array of plant natural products.[2] The formation of the furanocoumarin scaffold is a multi-step process involving a series of enzymatic reactions, with cytochrome P450 monooxygenases (P450s) playing a pivotal role in the characteristic ring formations.[3]

The general pathway commences with the synthesis of umbelliferone, a key coumarin intermediate, from L-phenylalanine.[4] Subsequent prenylation and cyclization reactions, catalyzed by prenyltransferases and P450s respectively, lead to the formation of the core furanocoumarin structure, such as psoralen.[3] From these central intermediates, a diverse array of furanocoumarins, including this compound, are generated through further enzymatic modifications.

The Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of related furanocoumarins and the chemical structure of this compound, a putative pathway can be proposed. The pathway can be divided into two main stages: the established synthesis of a plausible furanocoumarin precursor and the proposed subsequent modifications leading to this compound.

Established Biosynthesis of Furanocoumarin Precursors

The initial steps of the pathway, leading to the formation of key furanocoumarin intermediates like marmesin (B225713) and psoralen, are well-documented and are summarized below.

dot digraph "Furanocoumarin_Precursor_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Established biosynthetic pathway of furanocoumarin precursors.

Putative Biosynthetic Steps to this compound

The conversion of a pre-existing furanocoumarin, such as imperatorin (B1671801), to oxypeucedanin and subsequently to this compound is hypothesized to involve two key enzymatic steps: epoxidation and hydration.

-

Epoxidation of a Furanocoumarin Precursor: The formation of the epoxide ring in oxypeucedanin strongly suggests the action of an epoxidase , likely a cytochrome P450 monooxygenase . This enzyme would catalyze the epoxidation of the double bond in the prenyl side chain of a precursor molecule like imperatorin.

-

Hydration of the Epoxide: The subsequent conversion of oxypeucedanin to this compound requires the opening of the epoxide ring through the addition of a water molecule. This reaction is characteristically catalyzed by an epoxide hydrolase .

The proposed final steps are illustrated in the following diagram:

dot digraph "Putative_Oxypeucedanin_Hydrate_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Putative biosynthetic pathway from imperatorin to this compound.

Quantitative Data on Biosynthetic Enzymes

Currently, there is a lack of specific quantitative data for the putative enzymes involved in the final steps of this compound biosynthesis. However, for research purposes, the following table structure is recommended for summarizing key enzymatic parameters once they are determined.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Furanocoumarin Epoxidase | Imperatorin | |||||||

| Epoxide Hydrolase | Oxypeucedanin |

Experimental Protocols

To elucidate the putative biosynthetic pathway of this compound, the identification and characterization of the proposed furanocoumarin epoxidase and epoxide hydrolase are essential. The following sections provide detailed methodologies for these key experiments.

Heterologous Expression and Purification of Candidate Enzymes

The identification of candidate genes for the furanocoumarin epoxidase (likely a CYP450) and epoxide hydrolase can be achieved through transcriptomic analysis of plants known to produce this compound. Once candidate genes are identified, they can be heterologously expressed and the recombinant proteins purified for functional characterization.

dot digraph "Heterologous_Expression_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: General workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Identification and Cloning: Candidate genes are identified from transcriptome data of this compound-producing plants. The full-length cDNA is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

Enzyme Assays

4.2.1. Furanocoumarin Epoxidase (CYP450) Assay

This assay is designed to detect the conversion of a furanocoumarin precursor (e.g., imperatorin) to its corresponding epoxide (oxypeucedanin).

Materials:

-

Purified recombinant CYP450 enzyme

-

Purified recombinant CPR (if required)

-

NADPH

-

Imperatorin (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ethyl acetate)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, the purified CYP450, and CPR in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH and the substrate (imperatorin dissolved in a suitable solvent like DMSO).

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate).

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Analyze the organic phase by HPLC or LC-MS to detect the formation of oxypeucedanin. Quantify the product using a standard curve.

4.2.2. Epoxide Hydrolase Assay

This assay measures the conversion of oxypeucedanin to this compound.

Materials:

-

Purified recombinant epoxide hydrolase enzyme

-

Oxypeucedanin (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the purified epoxide hydrolase in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate (oxypeucedanin dissolved in a suitable solvent).

-

Incubate the reaction for a specific time period.

-

Terminate the reaction by adding a quenching solution (e.g., an equal volume of methanol).

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing area of plant secondary metabolism with significant implications for drug development and biotechnology. While the early stages of furanocoumarin biosynthesis are well-understood, the final epoxidation and hydration steps leading to this compound remain to be definitively characterized. The proposed putative pathway and the detailed experimental protocols provided in this guide offer a roadmap for researchers to identify and characterize the novel enzymes involved. Future research should focus on the isolation and functional analysis of the candidate furanocoumarin epoxidase and epoxide hydrolase from this compound-producing plants. Elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of this valuable bioactive compound.

References

physical and chemical properties of oxypeucedanin hydrate

An In-depth Technical Guide on the Core Physical and Chemical Properties of Oxypeucedanin (B192039) Hydrate (B1144303)

Introduction

Oxypeucedanin hydrate is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] It is a hydrated derivative of oxypeucedanin, which contains an epoxide ring.[2][3] This natural product has been isolated from several plant species, notably from the roots of Angelica dahurica and Angelica japonica.[4][5] this compound has garnered interest in the scientific community for its diverse biological activities, including anti-inflammatory, antiproliferative, and antimicrobial properties.[4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one[1] |

| Synonyms | (+)-Aviprin, Prangol, Prangolarin hydrate[4] |

| CAS Number | 2643-85-8[4][6] |

| Molecular Formula | C₁₆H₁₆O₆[4][6] |

| Molecular Weight | 304.3 g/mol [4] |

| Monoisotopic Mass | 304.0947 Da[7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, white or off-white powder | [8][9] |

| Melting Point | 137-138.5 °C | [6] |

| 187-188 °C | [8] | |

| Boiling Point | 544.3 ± 50.0 °C (Predicted) | [8] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 13.80 ± 0.20 (Predicted) | [8] |

| XlogP | 1.6 | [7] |

| Stability | ≥ 4 years when stored at -20°C | [4] |

Table 3: Solubility Data

| Solvent | Solubility |

| DMSO | ~30 mg/mL[4] |

| Dimethylformamide (DMF) | ~30 mg/mL[4] |

| Ethanol | ~5 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[4] |

| Acetone | Soluble[8][10] |

| Chloroform | Soluble[8][10] |

| Methanol | Soluble[8][10] |

| Aqueous Buffers | Sparingly soluble[4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Table 4: Ultraviolet/Visible (UV/Vis) Spectroscopy

| Property | Value |

| λmax | 222, 251, 260, 269, 310 nm[4] |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Detailed structural confirmation of this compound is achieved through NMR and MS.[2]

-

¹H-NMR and ¹³C-NMR: These techniques are used to identify the chemical structure. For furanocoumarins, characteristic signals include a pair of cis-olefinic protons linked to a carbonyl group.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing the exact mass.[1] Techniques such as UPLC-MS/MS are commonly employed for the analysis of furanocoumarins in complex matrices like plant extracts and biological fluids.[11][12]

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activities, primarily anti-inflammatory and antiproliferative effects.

Anti-inflammatory Activity this compound has been shown to alleviate symptoms of rheumatoid arthritis.[1] Its mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex.[1][4] By binding to this complex, it competitively inhibits the action of lipopolysaccharide (LPS), thereby suppressing the downstream activation of the NF-κB and MAPK signaling pathways.[1][4] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α.[4]

Antiproliferative Activity The compound has demonstrated antiproliferative effects against various cancer cell lines, including human MK-1 gastric and HeLa cervical cancer cells, as well as murine B16/F10 melanoma cells.[5] The parent compound, oxypeucedanin, induces G2/M phase cell cycle arrest in human hepatoma cells.[6][13] This is associated with the activation of the p53 tumor suppressor protein and subsequent induction of its downstream targets, MDM2 and p21.[6][13]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: Anti-inflammatory mechanism of this compound.

Caption: Antiproliferative mechanism of Oxypeucedanin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

1. Isolation from Angelica dahurica A facile method for isolating this compound utilizes an ionic liquid (IL) followed by a back-extraction process.[8][10][14]

-

Plant Material: Powdered roots of Angelica dahurica.

-

Extraction:

-

Mix powdered root samples with the ionic liquid [Bmim]Tf₂N at a solvent-to-solid ratio of 8:1 (v/w).[10][15]

-

Soak the mixture for 30 minutes with constant agitation (e.g., 500 rpm).[16]

-

Heat the mixture to 60°C and maintain for 180 minutes with continued agitation to perform the extraction.[10][15]

-

Separate the IL extraction solution from the solid plant residue.

-

-

Back-Extraction:

-

Mix the IL solution containing the extracted compounds with 0.01 N HCl.[10]

-

Agitate the mixture to transfer the target compounds (this compound and byakangelicin) from the IL phase to the acidic aqueous phase.

-

Separate the aqueous phase. The product, enriched with this compound, can then be collected. Under optimal conditions, extraction yields can reach up to 98%.[10][15]

-

2. Solubility Determination (Shake-Flask Method) This protocol is based on the WHO recommended "shake-flask" method for determining equilibrium solubility.[17]

-

Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8).[17]

-

Place the vials in a mechanical shaker, maintaining a constant temperature of 37 ± 1 °C.[17]

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[17]

-

After agitation, remove the samples and separate the undissolved solid from the solution by centrifugation or filtration.

-

Immediately dilute the resulting supernatant to prevent precipitation.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Equilibrium is confirmed when the concentration does not change significantly between sequential time points.[17]

3. High-Performance Liquid Chromatography (HPLC) Analysis The following is an example of an HPLC method for the determination of this compound in a biological matrix.

-

Sample Preparation: Deproteinate plasma samples with perchloric acid and centrifuge.[10]

-

HPLC System: A column-switching HPLC system can be employed.[10]

-

Mobile Phase: Acetonitrile-water (20:80, v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 40 °C.[10]

-

Detection: UV detector set at 260 nm.[10]

-

Quantification: Use a calibration curve prepared with standards of known concentrations.[10]

Experimental Workflow Diagram

Caption: Ionic liquid-based isolation of this compound.

References

- 1. This compound alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids and Furanocoumarins Involved in Drug Interactions [mdpi.com]

- 8. [PDF] Facile and Rapid Isolation of this compound and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid | Semantic Scholar [semanticscholar.org]

- 9. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]

- 10. Facile and Rapid Isolation of this compound and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Facile and Rapid Isolation of this compound and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. who.int [who.int]

The Core Mechanisms of Oxypeucedanin Hydrate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303) (OXH), a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent anti-inflammatory and anti-cancer properties. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by oxypeucedanin hydrate, presents quantitative data on its biological effects, and details the experimental protocols utilized in its investigation. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Introduction

This compound is a furanocoumarin found in various medicinal plants, including those of the Angelica and Peucedanum genera[1][2][3][4]. It is a hydrated derivative of oxypeucedanin. Emerging evidence highlights its significant therapeutic promise, particularly in the realms of inflammation and oncology. This document synthesizes the current understanding of this compound's mechanism of action, with a focus on its molecular targets and the downstream cellular consequences.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key inflammatory signaling pathways, particularly the TLR4-MD2/NF-κB/MAPK axis, which is centrally involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.[5][6]

Direct Inhibition of the TLR4/MD2 Complex

This compound has been shown to directly interact with the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2). This interaction competitively inhibits the binding of lipopolysaccharide (LPS), a potent inflammatory stimulus, to the TLR4/MD2 complex.[5][6]

-

Binding Affinity: Microscale Thermophoresis (MST) experiments have quantified the binding affinity of this compound to the TLR4/MD2 complex, revealing a dissociation constant (Kd) of 33.7 μM.[5][6]

Downregulation of NF-κB and MAPK Signaling Pathways

By inhibiting the activation of the TLR4/MD2 complex, this compound effectively suppresses the downstream activation of two major inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6]

-

NF-κB Pathway: this compound treatment leads to a reduction in the phosphorylation of IKK, which in turn prevents the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[6]

-

MAPK Pathway: The phosphorylation of key MAPK proteins, including p38, ERK, and JNK, is significantly inhibited by this compound.[6]

The inhibition of these pathways culminates in the reduced expression of a wide array of pro-inflammatory mediators.

Signaling Pathway Diagram: Inhibition of TLR4-MD2/NF-κB/MAPK by this compound

Caption: this compound inhibits the LPS-induced inflammatory cascade.

Anti-Cancer Mechanism of Action

Oxypeucedanin and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The underlying mechanisms involve the modulation of cell cycle progression, induction of apoptosis through p53-dependent pathways, and inhibition of pro-survival signaling.

Cell Cycle Arrest

Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest in human hepatoma cells (SK-Hep-1).[7] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.

Induction of Apoptosis

-

p53-Dependent Pathway: In human hepatoma cells, oxypeucedanin activates the tumor suppressor protein p53, leading to the increased expression of its downstream targets, MDM2 and the cyclin-dependent kinase inhibitor p21.[7] This signaling cascade is a critical driver of apoptosis.

-

Bax/Bcl-2 Regulation: In human non-small cell lung cancer cells (A549), oxypeucedanin methanolate upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein BCL2, shifting the cellular balance towards apoptosis.[8]

-

Caspase-3/Gasdermin E (GSDME) Pathway: Oxypeucedanin can alleviate cisplatin-induced intestinal inflammatory injury by suppressing the caspase-3/GSDME signaling pathway, which is involved in pyroptosis, a form of programmed cell death.[9] This suggests a role for oxypeucedanin in modulating chemotherapy-induced side effects.

Inhibition of Pro-Survival Pathways

-

PI3K/Akt Pathway: this compound monoacetate has been observed to downregulate the expression of phosphorylated PI3K and Akt in Caco-2 colon cancer cells, thereby inhibiting a key signaling pathway that promotes cell survival and proliferation.[10]

Signaling Pathway Diagram: Pro-Apoptotic Action of Oxypeucedanin

Caption: Oxypeucedanin induces apoptosis via multiple signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for oxypeucedanin and its derivatives across various experimental models.

Table 1: Anti-inflammatory and Binding Affinity Data for this compound

| Parameter | Model System | Value | Reference |

| Binding Affinity (Kd) | TLR4/MD2 Complex | 33.7 μM | [5][6] |

Table 2: Anti-proliferative and Cytotoxic Activities of Oxypeucedanin and its Derivatives

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Oxypeucedanin | SK-Hep-1 (Human Hepatoma) | SRB Assay | 32.4 μM (72h) | |

| Oxypeucedanin Methanolate | A549 (Human Lung Cancer) | Flow Cytometry | 29.6% apoptosis at 0.4 mM | [8] |

| This compound Monoacetate | Caco-2 (Human Colon Carcinoma) | MTT Assay | IC50: 36.4 μM (72h), 42.1 μM (48h), 46.3 μM (24h) | [10] |

| (+)-Oxypeucedanin Hydrate | MK-1 (Human Gastric Cancer) | Proliferation Assay | EC50: 47.2 µg/ml | [1] |

| (+)-Oxypeucedanin Hydrate | HeLa (Human Cervical Cancer) | Proliferation Assay | EC50: 80.3 µg/ml | [1] |

| (+)-Oxypeucedanin Hydrate | B16/F10 (Murine Melanoma) | Proliferation Assay | EC50: 42 µg/ml | [1] |

| (+)-Oxypeucedanin Hydrate | L5178Y (Murine Lymphoma) | Proliferation Assay | IC50: 41.96 µM (sensitive), 60.58 µM (multidrug-resistant) | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the investigation of this compound's mechanism of action.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

LPS-Induced Inflammation Model: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of these cytokines in the cell culture supernatant are quantified using commercially available ELISA kits.

-

iNOS and COX-2 Expression: Protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

-

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Model

-

Collagen-Induced Arthritis (CIA) in Rats:

-

Induction: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant. A booster immunization is given on day 7.

-

Treatment: this compound is administered orally at specified doses daily from the day of the first immunization.

-

Assessment: The severity of arthritis is evaluated by measuring paw swelling, arthritis score, and body weight. Histopathological analysis of the joint tissue is performed to assess inflammation and cartilage destruction. Levels of pro-inflammatory cytokines in the synovial tissue are measured by qPCR.

-

Anti-Cancer Assays

-

Cell Viability and Proliferation Assays (MTT/SRB):

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of oxypeucedanin or its derivatives for 24, 48, and 72 hours.

-

Cell viability is assessed by adding MTT or SRB solution and measuring the absorbance at a specific wavelength.

-

IC50 values are calculated from the dose-response curves.

-

-

Cell Cycle Analysis:

-

Cells are treated with the compound for 24 hours.

-

Cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI).

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

-

Apoptosis Assays:

-

Annexin V/PI Staining: Cells are treated with the compound, then stained with Annexin V-FITC and PI, and analyzed by flow cytometry to quantify early and late apoptotic cells.

-

Western Blotting: Expression levels of apoptosis-related proteins (e.g., p53, p21, Bax, Bcl-2, cleaved caspase-3) are determined in cell lysates.

-

Target Engagement and Binding Assays

-

Cellular Thermal Shift Assay (CETSA): This assay is used to confirm the direct binding of this compound to the TLR4/MD2 complex in a cellular context. Cell lysates are treated with this compound, heated at various temperatures, and the amount of soluble TLR4/MD2 remaining is quantified by Western blotting.

-

Microscale Thermophoresis (MST): This technique is employed to determine the binding affinity (Kd) between purified TLR4/MD2 protein and this compound in solution. The movement of fluorescently labeled TLR4/MD2 in a microscopic temperature gradient is measured upon titration with this compound.

Conclusion

This compound exhibits a multi-pronged mechanism of action, targeting key signaling pathways implicated in inflammation and cancer. Its ability to directly inhibit the TLR4/MD2 complex provides a strong rationale for its development as an anti-inflammatory agent. Furthermore, its capacity to induce cell cycle arrest and apoptosis in cancer cells through the modulation of p53, PI3K/Akt, and caspase-mediated pathways underscores its potential as an anti-neoplastic drug. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for future research aimed at translating the preclinical promise of this compound into clinical applications. Further investigation is warranted to explore its pharmacokinetic and pharmacodynamic properties in more detail and to evaluate its efficacy and safety in advanced disease models.

References

- 1. This compound monoacetate isolated from Angelica dahurica induces apoptosis in Caco-2 colon carcinoma cells through the mediation of PI3K-signalling pathway and inhibition of cancer cell migration | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. inotiv.com [inotiv.com]

- 4. Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p2… [ouci.dntb.gov.ua]

- 6. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Activities of Oxypeucedanin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, this molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological activities of oxypeucedanin hydrate, with a focus on its anti-inflammatory, anticancer, and antiviral properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound is a furanocoumarin found in various medicinal plants, including those of the Angelica and Citrus genera.[1][2] Traditionally, plants containing this compound have been used in folk medicine for the treatment of various ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological effects at the molecular level. This guide synthesizes the current understanding of this compound's bioactivities, offering a comprehensive resource for the scientific community.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[3][4] A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4)-MD2 complex, which subsequently suppresses the downstream NF-κB and MAPK signaling pathways.[3][5] This leads to a reduction in the production of pro-inflammatory mediators.

Experimental Model: Lipopolysaccharide (LPS)-induced RAW264.7 Macrophages

In this model, murine macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. This compound treatment has been shown to reverse the LPS-induced increase in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4]

Experimental Model: Collagen-Induced Arthritis (CIA) in Rats

The therapeutic potential of this compound in a preclinical model of rheumatoid arthritis has been investigated using the CIA rat model.[3] Oral administration of this compound was found to ameliorate the clinical signs of arthritis, including reduced paw swelling and bone erosion.[3] This was accompanied by a decrease in the levels of pro-inflammatory cytokines in the synovial tissue.[3][4]

Anticancer Activity

This compound and its derivatives have shown promising anticancer activities against various cancer cell lines.[6][7][8] The mechanisms of action include the induction of apoptosis and inhibition of cancer cell migration.

Experimental Model: Human Colon Cancer Cells (Caco-2)

In Caco-2 cells, this compound monoacetate has been shown to inhibit cell proliferation and colony formation.[4][6] It induces apoptosis and inhibits cell migration, with evidence suggesting the involvement of the PI3K/Akt signaling pathway.[6]

Antiviral Activity

Furanocoumarins isolated from Angelica dahurica, including this compound, have exhibited antiviral activity against influenza A viruses (H1N1 and H9N2).[9] The proposed mechanism involves the inhibition of viral replication.

Antimicrobial Activity

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Interaction with P-glycoprotein (P-gp)

In vitro studies using LLC-PK1 and LLC-GA5-COL300 cell lines have indicated that this compound is a substrate of P-glycoprotein.[10][11] This suggests a potential for drug-drug interactions, as it may compete with other P-gp substrates for efflux, potentially altering their bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the pharmacological activities of this compound and its related compounds.

Table 1: Anti-inflammatory Activity of this compound

| Activity | Model System | Parameter | Value | Reference |

| TLR4/MD2 Complex Binding | MicroScale Thermophoresis | Kd | 33.7 μM | [5] |

| DPPH Radical Scavenging | In vitro assay | IC50 | 46.63 ± 0.011 μg/mL | [12] |

| Carrageenan-induced Paw Edema | Rat model | ED50 | 126.4 ± 0.011 mg/kg | [12] |

Table 2: Anticancer Activity of this compound and its Monoacetate Derivative

| Compound | Cell Line | Activity | Parameter | Value | Reference |

| This compound | MK-1 (gastric cancer) | Proliferation Inhibition | EC50 | 47.2 μg/mL | [8] |

| HeLa (cervical cancer) | Proliferation Inhibition | EC50 | 80.3 μg/mL | [8] | |

| B16/F10 (melanoma) | Proliferation Inhibition | EC50 | 42 μg/mL | [8] | |

| L5178Y (murine lymphoma) | Proliferation Inhibition | IC50 | 41.96 μM | [8] | |

| L5178Y (multidrug-resistant) | Proliferation Inhibition | IC50 | 60.58 μM | [8] | |

| This compound Monoacetate | Caco-2 (colon cancer) | Growth Inhibition | IC50 (24h) | 46.3 μM | [4][6] |

| IC50 (48h) | 42.1 μM | [6] | |||

| IC50 (72h) | 36.4 μM | [6] |

Table 3: Antiviral Activity of Oxypeucedanin

| Compound | Virus Strain | Activity | Parameter | Value | Reference |

| Oxypeucedanin | Influenza A (H1N1) | Antiviral | EC50 | 5.98 ± 0.71 μM | [13] |

| Influenza A (H9N2) | Antiviral | EC50 | 4.52 ± 0.39 μM | [13] |

Table 4: Antimicrobial Activity of this compound

| Organism Type | Organism | Activity | Parameter | Value (μg/mL) | Reference |

| Gram-positive Bacteria | Bacillus cereus | Antimicrobial | MIC | 9.76 | [8] |

| Staphylococcus aureus | Antimicrobial | MIC | 78.12 | [8] | |

| Streptococcus faecalis | Antimicrobial | MIC | 78.12 | [8] | |

| Gram-negative Bacteria | Escherichia coli | Antimicrobial | MIC | 39.06 | [8] |

| Shigella dysenteriae | Antimicrobial | MIC | 625 | [8] | |

| Pseudomonas aeruginosa | Antimicrobial | MIC | 625 | [8] | |

| Klebsiella pneumoniae | Antimicrobial | MIC | 39.06 | [8] | |

| Salmonella typhi | Antimicrobial | MIC | 39.06 | [8] | |

| Fungi | Candida albicans | Antifungal | MIC | 39.06 | [8] |

| Microsporum audouinii | Antifungal | MIC | 39.06 | [8] |

Table 5: Interaction of this compound with P-glycoprotein

| Activity | Model System | Parameter | Value | Reference |

| P-gp Substrate | LLC-PK1 and LLC-GA5-COL300 cells | Corrected Efflux Ratio | 3.3 ± 0.7 | [10][11] |

Table 6: Pharmacokinetics of Oxypeucedanin in Rats (Intravenous Administration)

| Dose (mg/kg) | T1/2z (h) | MRT (h) | Vz (L/kg) | CLz (L/kg/h) | Reference |

| 2.5 | 0.61 | 0.62 | 4.98 | 5.64 | [14][15][16] |

| 5 | 0.66 | 0.80 | 7.50 | 8.55 | [14][15][16] |

| 10 | 0.64 | 0.73 | 6.25 | 6.58 | [14][15][16] |

Table 7: Pharmacokinetics of Oxypeucedanin in Rats (Oral Administration)

| Dose (mg/kg) | Tmax (h) | MRT (h) | T1/2z (h) | Absolute Bioavailability (%) | Reference |

| 20 | 3.38 | 5.86 | 2.94 | 10.26 | [16] |

Detailed Experimental Protocols

Cell Viability MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[17][18][19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol outlines the general steps for assessing the effect of this compound on key signaling proteins.[21][22][23][24][25]

-

Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Collagen-Induced Arthritis (CIA) in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.[3][26][27][28][29]

-

Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100-200 μL of the emulsion intradermally at the base of the tail of male Wistar or Lewis rats.

-

Booster Immunization: On day 7 or 14, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Treatment: Once clinical signs of arthritis appear (around day 14-21), begin oral administration of this compound (at desired doses) or vehicle control daily.

-

Clinical Assessment: Monitor body weight, paw volume, and arthritis score regularly.

-

Histological and Biochemical Analysis: At the end of the study, collect synovial tissue and serum for histological examination (H&E staining) and measurement of inflammatory markers (e.g., cytokines via ELISA).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 2643-85-8 | FO74044 | Biosynth [biosynth.com]

- 3. This compound alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: this compound alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound monoacetate isolated from Angelica dahurica induces apoptosis in Caco-2 colon carcinoma cells through the mediation of PI3K-signalling pathway and inhibition of cancer cell migration | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 7. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. frontiersin.org [frontiersin.org]

- 10. This compound: A Natural Furanocoumarin as P-Glycoprotein Substrate | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. jsirjournal.com [jsirjournal.com]

- 13. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. chondrex.com [chondrex.com]

- 27. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Toxicology Profile of Oxypeucedanin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has garnered interest for its potential pharmacological activities. As with any compound intended for therapeutic consideration, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the currently available toxicological data on oxypeucedanin hydrate. The information presented herein is a synthesis of predictive data, in vitro studies, and limited in vivo information. It is important to note that dedicated, guideline-compliant toxicology studies providing definitive quantitative data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values are not extensively available in the public domain. This guide aims to summarize the existing knowledge to inform future research and development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one;hydrate | --INVALID-LINK-- |

| Molecular Formula | C16H18O7 | --INVALID-LINK-- |

| Molecular Weight | 322.31 g/mol | --INVALID-LINK-- |

| CAS Number | 2643-85-8 | --INVALID-LINK-- |

| Synonyms | (+)-Aviprin, Prangol, Prangolarin hydrate | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |

Non-Clinical Toxicology

Acute Toxicity

| Route of Administration | Species | Parameter | Value | Classification | Source |

| Oral | Not Specified (Predicted) | Acute Oral Toxicity | - | Category III | --INVALID-LINK-- |

Category III in this context generally refers to substances with an LD50 between 500 and 5000 mg/kg.

GHS hazard statements associated with this compound include H302: Harmful if swallowed, which corresponds to Acute Toxicity Category 4.[1]

Repeated-Dose Toxicity (Sub-chronic and Chronic)

Dedicated sub-chronic (28-day or 90-day) or chronic toxicity studies conducted according to OECD guidelines (e.g., OECD 407, 408) for this compound were not identified in the public domain. Therefore, No-Observed-Adverse-Effect-Level (NOAEL) values have not been established. The absence of this data represents a significant gap in the toxicological profile of this compound.

Genotoxicity

Predictive data suggests that this compound is not mutagenic in the Ames test and does not induce micronuclei. However, experimental results from guideline-compliant in vitro (e.g., OECD 471, 487) and in vivo (e.g., OECD 474) genotoxicity studies are not available.

| Assay | Result (Predicted) | Probability | Source |

| Ames Mutagenesis | Negative | 0.6600 | --INVALID-LINK-- |

| Micronucleus Test | Negative | 0.5167 | --INVALID-LINK-- |

Reproductive and Developmental Toxicity

There is a prediction of potential reproductive toxicity for this compound.[2] However, no dedicated reproductive and developmental toxicity studies in accordance with OECD guidelines (e.g., OECD 414, 416, 421) were found. The teratogenic potential and effects on fertility and embryonic development remain uncharacterized.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The IC50 values vary depending on the cell line and exposure duration.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Source |

| Caco-2 | Colon Carcinoma | 46.3 | 24 hours | --INVALID-LINK-- |

| Caco-2 | Colon Carcinoma | Not specified | 48 hours | --INVALID-LINK-- |

| Caco-2 | Colon Carcinoma | Not specified | 72 hours | --INVALID-LINK-- |

| HL-60 | Human Leukemia | 27.5 µg/mL | Not specified | --INVALID-LINK-- |

| LNCaP | Prostate Adenocarcinoma | >20 µg/mL | Not specified | --INVALID-LINK-- |

Absorption, Distribution, Metabolism, and Excretion (ADME)

A comprehensive experimental ADME profile for this compound is not available. The following table summarizes predicted ADME properties.

| Parameter | Prediction | Probability | Source |

| Human Intestinal Absorption | Positive | 0.9651 | --INVALID-LINK-- |

| Human Oral Bioavailability | Positive | 0.5429 | --INVALID-LINK-- |

| Blood Brain Barrier | Negative | 0.7500 | --INVALID-LINK-- |

| P-glycoprotein Substrate | Yes (experimental) | - | --INVALID-LINK-- |

Mechanisms of Action and Signaling Pathways

The majority of research on the signaling pathways affected by oxypeucedanin and its hydrate form has been in the context of its anti-cancer properties.

PI3K/Akt Signaling Pathway

This compound monoacetate has been shown to downregulate the expression of pPI3K and pAkt in Caco-2 colon carcinoma cells, suggesting an inhibitory effect on the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2]

References

The Discovery and History of Oxypeucedanin Hydrate: A Technical Guide

Authored by: Gemini AI

Abstract

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of oxypeucedanin hydrate. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's origins in traditional medicine, its isolation and characterization, and its mechanisms of action, with a focus on its anti-inflammatory and anticancer activities. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to facilitate a deeper understanding and further research into this promising bioactive molecule.

Introduction and Historical Context

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its history is deeply rooted in traditional medicine, as it is a constituent of numerous plants long used for their therapeutic properties, particularly within the Apiaceae (parsley) and Rutaceae (citrus) families. The compound has been isolated from various species of the genus Angelica, which have a rich history in traditional Chinese, Japanese, and Korean medicine for treating ailments such as inflammation, pain, and infections.

While a singular, definitive first report of the isolation of this compound is not readily apparent in the historical literature, its scientific discovery is intrinsically linked to the broader phytochemical investigation of these medicinal plants throughout the 20th century. Early research focused on the isolation and structural elucidation of various coumarins from these botanicals. The identification of oxypeucedanin and its hydrated form was a result of these systematic studies aimed at understanding the chemical basis of the plants' therapeutic effects.

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been accomplished through various spectroscopic and analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol |

| CAS Number | 2643-85-8 |

| Appearance | Colorless to pale yellow solid |

| Melting Point | 187-188 °C |

| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. |

| UV/Vis (λmax) | 222, 251, 260, 269, 310 nm |

| ¹H NMR (CDCl₃) | δ 6.26 (d, J=9.6 Hz, H-3), 7.69 (d, J=9.6 Hz, H-4), 7.61 (s, H-5), 7.18 (s, H-8), 4.63 (d, J=5.2 Hz, H-1'), 3.79 (m, H-2'), 1.35 (s, 3H, CH₃), 1.29 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 161.4 (C-2), 112.8 (C-3), 144.7 (C-4), 148.9 (C-5), 114.6 (C-6), 143.5 (C-7), 98.1 (C-8), 158.3 (C-9), 107.5 (C-10), 72.4 (C-1'), 77.2 (C-2'), 71.9 (C-3'), 25.9 (CH₃), 24.5 (CH₃) |

Isolation and Purification

This compound is typically isolated from the roots of various Angelica species, such as Angelica dahurica. The general workflow for its isolation and purification involves solvent extraction followed by chromatographic separation.

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to interfere with the binding of lipopolysaccharide (LPS) to the TLR4-MD2 complex, thereby preventing the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Caption: Inhibition of the TLR4/NF-κB/MAPK signaling pathway.

Anticancer Activity

This compound has also been shown to possess significant anticancer properties against various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis. This is, in part, mediated through the p53 signaling pathway. Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest, and MDM2, which is involved in a feedback loop with p53.

Caption: p53-mediated anticancer signaling pathway.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro studies. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values.

| Biological Activity | Cell Line/Assay | IC₅₀ / EC₅₀ Value (μM) | Reference |

| Anticancer | SK-Hep-1 (Liver Cancer) | 32.4 | [1] |

| MDA-MB-231 (Breast Cancer) | 50.8 | [1] | |

| A549 (Lung Cancer) | 46.3 | [1] | |

| SNU638 (Stomach Cancer) | 50.4 | [1] | |

| L5178Y (Murine Lymphoma) | 41.96 | [2] | |

| MK-1 (Gastric Cancer) | 47.2 (EC₅₀, µg/ml) | [2] | |

| HeLa (Cervical Cancer) | 80.3 (EC₅₀, µg/ml) | [2] | |

| B16/F10 (Murine Melanoma) | 42.0 (EC₅₀, µg/ml) | [2] | |

| CYP3A4 Inhibition | in vitro assay | 26.36 | [3] |

Detailed Experimental Protocol: Anti-inflammatory Assay

This section provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Cell Culture and Treatment

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour. A vehicle control (DMSO) should be included.

-

Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) should be included.

Nitric Oxide (NO) Measurement (Griess Assay)

-

After the 24-hour incubation, collect 100 μL of the cell culture supernatant from each well.

-

Add 100 μL of Griess reagent to each 100 μL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.

Conclusion and Future Directions

This compound has emerged from its origins in traditional medicine as a promising natural product with well-defined anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways, such as TLR4/NF-κB/MAPK and p53, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a foundation for researchers to build upon.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Further exploration of its effects on other signaling pathways and its potential synergistic effects with existing drugs could also open up new avenues for its clinical application. The rich history and potent biological activities of this compound make it a compelling candidate for continued drug discovery and development efforts.

References

Oxypeucedanin Hydrate: A Key Player in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin (B192039) hydrate (B1144303), a naturally occurring linear furanocoumarin, is a pivotal secondary metabolite in the sophisticated defense arsenal (B13267) of various plant species, particularly within the Apiaceae and Rutaceae families.[1][2] As plants constantly face threats from a myriad of herbivores and pathogenic microorganisms, they have evolved complex defense strategies, including the production of bioactive compounds. Oxypeucedanin hydrate stands out for its broad-spectrum defensive capabilities, acting as a potent deterrent and inhibitor against a range of biological adversaries. This technical guide provides a comprehensive overview of the role of this compound in plant defense, detailing its biosynthesis, mechanism of action, and the intricate signaling pathways it modulates. The guide is intended to be a valuable resource for researchers exploring novel pest control strategies and for professionals in drug development seeking to leverage the pharmacological potential of this versatile molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid and mevalonic acid pathways.[1] The core furanocoumarin structure is derived from the shikimate pathway, which produces the aromatic amino acid phenylalanine.

A simplified overview of the biosynthetic pathway is as follows:

-

Phenylalanine to Umbelliferone: Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. A series of subsequent reactions leads to the formation of umbelliferone, a key intermediate in coumarin (B35378) synthesis.

-